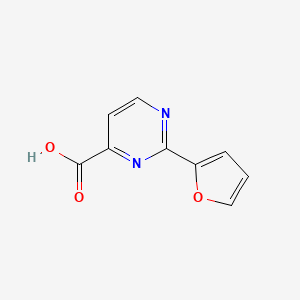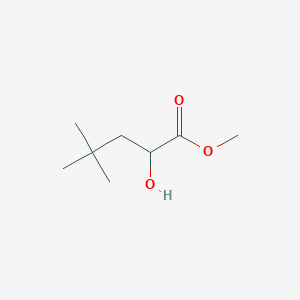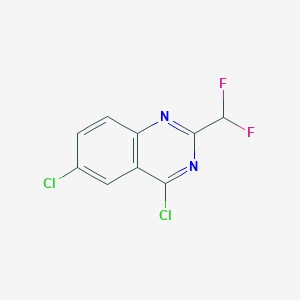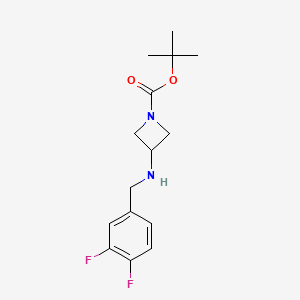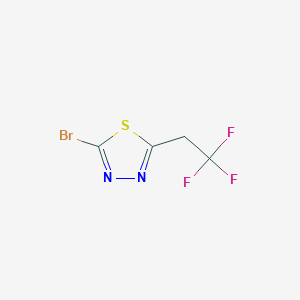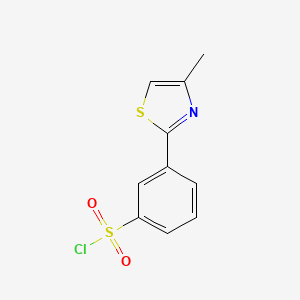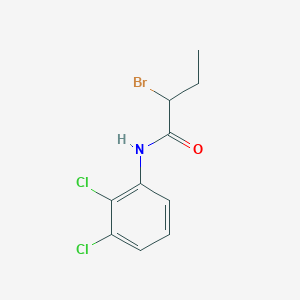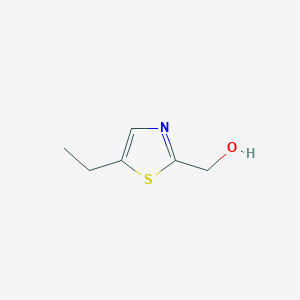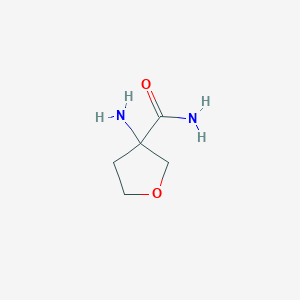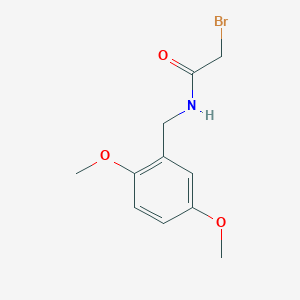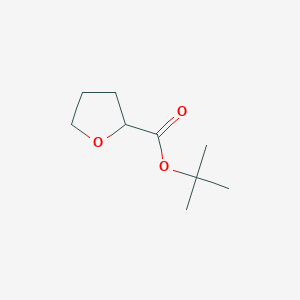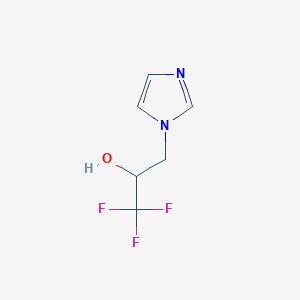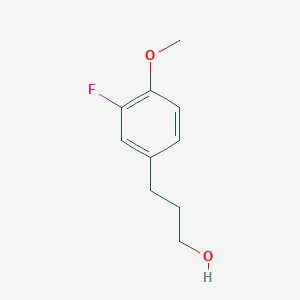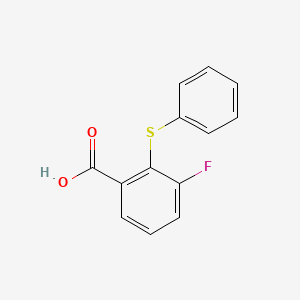
1-(2-Methanesulfonylphenyl)propan-2-ol
Vue d'ensemble
Description
1-(2-Methanesulfonylphenyl)propan-2-ol is a chemical compound with the molecular formula C10H14O3S . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-(2-Methanesulfonylphenyl)propan-2-ol consists of a propane chain with an alcohol group (OH) and a methanesulfonylphenyl group attached .Applications De Recherche Scientifique
Nanomaterials Research
- Field : Nanotechnology
- Application : Propan-2-ol is used in the debundling of carbon nanotubes (CNTs) .
- Method : The process involves sonication of CNTs in propan-2-ol at various temperatures . A novel technique that produces a more homogeneous nanotube dispersion by lowering the temperature during sonication has been reported .
- Results : The study found that temperature influences the suspension stability, and that low temperatures are preferable to obtain better dispersion without increasing damage to the CNT walls .
Catalysis
- Field : Chemical Engineering
- Application : Propan-2-ol is used in the dehydration process over H-Y and H-ZMS-5 aluminated zeolite models .
- Method : The dehydration mechanism starts with alcohol protonation, occurring by one acidic –OH group of the zeolite fragment, followed by a concerted β-elimination to give propene .
- Results : The study found that the catalytic activity is affected by the size of the zeolite cavity . The reaction is faster inside zeolite cavities .
Biofilm Formation
- Field : Microbiology
- Application : Propan-2-ol is used in the study of biofilm formation in S. aureus .
- Method : The effect of propan-2-ol at use concentrations on biofilm fixation is studied .
- Results : The study found that propan-2-ol between 40 and 95% can significantly increase biofilm formation in S. aureus . Biofilm removal by 70% propan-2-ol is very low .
Propriétés
IUPAC Name |
1-(2-methylsulfonylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-8(11)7-9-5-3-4-6-10(9)14(2,12)13/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQHTNZORNLLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methanesulfonylphenyl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



